molecular formula C18H20FN5O2 B2388415 7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione CAS No. 674307-48-3

7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2388415
CAS No.: 674307-48-3
M. Wt: 357.389
InChI Key: ORJIYZHAIRBEIA-UHFFFAOYSA-N
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Description

7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorobenzyl group, a piperidine ring, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Fluorobenzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    7-(2-Chloro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.

    7-(2-Methyl-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione: The methyl group may influence its steric and electronic characteristics.

Uniqueness

The presence of the fluorine atom in 7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-2-6-10-23/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJIYZHAIRBEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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